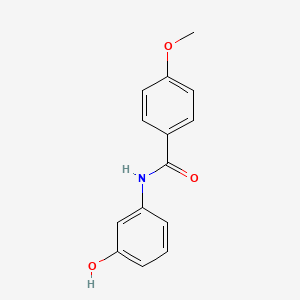

N-(3-hydroxyphenyl)-4-methoxybenzamide

Description

N-(3-Hydroxyphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 3-hydroxyphenylamine moiety. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 257.27 g/mol. The compound combines electron-donating (methoxy) and hydrogen-bonding (hydroxyl) functional groups, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-13-7-5-10(6-8-13)14(17)15-11-3-2-4-12(16)9-11/h2-9,16H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGNPCHNENKCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-4-methoxybenzamide typically involves the reaction of 3-hydroxyaniline with 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of N-(3-hydroxyphenyl)-4-formylbenzamide.

Reduction: Formation of N-(3-hydroxyphenyl)-4-methoxybenzylamine.

Substitution: Formation of N-(3-hydroxyphenyl)-4-thiobenzamide or N-(3-hydroxyphenyl)-4-aminobenzamide.

Scientific Research Applications

Chemistry

N-(3-hydroxyphenyl)-4-methoxybenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Recent studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting key signaling pathways such as PI3K/AKT. For instance, one study reported that a related compound exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 1.76 μM, indicating its potential as a therapeutic candidate .

Industrial Applications

In industry, this compound is utilized in developing advanced materials due to its specific properties like thermal stability and adhesive strength. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Anticancer Potential

A study focused on synthesizing flavonoid-based amide derivatives similar to this compound demonstrated promising anticancer activity against MDA-MB-231 cells. The results showed that modifying the amide structure could enhance cytotoxicity, emphasizing the importance of structural variations in drug design .

Case Study 2: Opioid Receptor Antagonists

Research into N-substituted piperazines derived from 3-hydroxyphenyl compounds revealed their potential as opioid receptor antagonists. These findings suggest that compounds with similar functional groups may have applications in pain management therapies .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-4-methoxybenzamide in biological systems involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of this compound with Analogs

Research Findings and Implications

- Hydrogen Bonding : The 3-hydroxyl group enhances interactions with biological targets (e.g., enzymes), as seen in analogs with similar substituents .

- Lipophilicity : The 4-methoxy group balances solubility and membrane permeability, critical for drug delivery .

- Synthetic Accessibility : The absence of complex heterocycles (unlike ) simplifies synthesis, making the target compound a practical candidate for medicinal chemistry optimization .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-hydroxyphenyl)-4-methoxybenzamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves coupling 3-hydroxyaniline with 4-methoxybenzoyl chloride under Schotten-Baumann conditions (amide bond formation). Optimization includes adjusting solvents (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Catalytic bases like triethylamine or sodium carbonate improve yields. Post-synthesis purification via recrystallization or column chromatography is critical .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- 1H/13C NMR : Confirm the presence of methoxy (δ ~3.8 ppm), phenolic hydroxyl (δ ~9–10 ppm), and aromatic protons. Discrepancies in splitting patterns can be resolved using 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and O-H stretches (~3200 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.

Q. How is the purity of this compound assessed, and what thresholds are considered acceptable for biological testing?

- Methodology : Purity is evaluated using HPLC (≥95% area under the curve) or TLC (single spot). Melting point consistency (±2°C) and elemental analysis (C, H, N within ±0.3%) are additional benchmarks. Impurities exceeding 5% require re-purification before biological assays .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what validation steps are necessary?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to targets (e.g., kinases, GPCRs). Prioritize targets with docking scores ≤-7.0 kcal/mol.

- Validation : Compare predictions with experimental data (e.g., enzyme inhibition assays or cellular uptake studies). For example, analogs with similar scaffolds showed binding to cancer-related kinases in .

Q. What strategies address contradictory data on the compound’s biological activity across different assays?

- Methodology :

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum-free media).

- Dose-Response Analysis : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC50 variability.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., ’s anti-inflammatory analogs) to isolate substituent effects .

Q. How are structure-activity relationships (SAR) developed for derivatives of this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, hydroxyl → halogen) and test biological activity.

- QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural changes with efficacy. ’s benzofuran derivatives highlight the impact of aromatic substitution on target affinity .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetics and toxicity?

- Methodology :

- ADME Profiling : Use Caco-2 cells for permeability, liver microsomes for metabolic stability, and plasma protein binding assays.

- Toxicity Screening : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity). notes that proper handling is critical due to potential mutagenicity in related amides .

Q. How is chiral purity maintained during asymmetric synthesis of the compound’s derivatives?

- Methodology :

- Chiral Catalysts : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during key steps.

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (≥98% ee). ’s diastereomer analysis provides a framework for stereochemical control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.